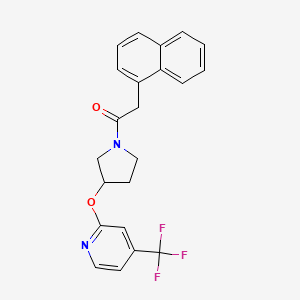

2-(Naphthalen-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Naphthalen-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H19F3N2O2 and its molecular weight is 400.401. The purity is usually 95%.

BenchChem offers high-quality 2-(Naphthalen-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Naphthalen-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Recognition and Sensing

The compound has potential applications in the field of molecular recognition and sensing. Studies have shown that derivatives of naphthalene exhibit remarkable selectivity towards transition metal ions, such as Cu2+ ions, in methanol or methanol–water mixtures. This selectivity is accompanied by a color change, indicating its potential as a chemosensor for transition metals. The detection limits for Cu2+ with certain naphthalene derivatives have been reported to be as low as 1.48 × 10^−8 mol L^−1, showcasing their high sensitivity and potential in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).

Coordination Polymers and Architectures

Another significant application is in the self-assembly of coordination polymers and architectures. Long bis(4-pyridyl) ligands, similar in structural motif to the compound , have been used to generate a variety of structural motifs characterized by long metal–metal separations. These structures have applications in materials science, particularly in the development of new materials with specific magnetic, conductive, or luminescent properties. The synthesis and study of such coordination products provide insights into the design of new materials for technological applications (Banfi et al., 2002).

Organic Catalysis

In organic synthesis, certain derivatives structurally related to 2-(Naphthalen-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone have been used as organocatalysts. These compounds exhibit high catalytic activity towards specific reactions, such as the asymmetric Michael reaction of cyclohexanone and nitroolefins, producing adducts with high yields and enantioselectivity. This demonstrates the compound's potential in facilitating highly selective and efficient organic transformations, which is crucial in the synthesis of biologically active molecules and pharmaceuticals (Syu et al., 2010).

Fluorescence and Luminescence

Compounds containing naphthalene units, especially those modified with trifluoromethyl groups, have been explored for their fluorescent properties. These compounds can serve as efficient fluorophores, emitting in long-wave regions with high quantum yields. Their unique photophysical properties make them suitable for applications in organic light-emitting diodes (OLEDs), bioimaging, and as probes in fluorescence spectroscopy. The ability to fine-tune the luminescent properties of these compounds by structural modification opens up possibilities for their use in a wide range of optical and electronic devices (Sagitova et al., 2023).

properties

IUPAC Name |

2-naphthalen-1-yl-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3N2O2/c23-22(24,25)17-8-10-26-20(13-17)29-18-9-11-27(14-18)21(28)12-16-6-3-5-15-4-1-2-7-19(15)16/h1-8,10,13,18H,9,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLMKXRYPXCSTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Naphthalen-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(5,7-dimethyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2588665.png)

![2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide](/img/structure/B2588673.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2588682.png)

![7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde](/img/structure/B2588685.png)